BenchChemオンラインストアへようこそ!

4-methyl-3-nitro-N-[2-(3-oxo-4H-quinoxalin-2-yl)phenyl]benzamide

Glycogen phosphorylase inhibition Metabolic disease research Quinoxalinone SAR

This C-linked quinoxalinone benzamide features a unique 4-methyl-3-nitro substitution pattern, providing a distinct hydrogen-bond landscape compared to amino-bridged or halogenated analogs. Deploy it to explore conformational space beyond existing glycogen phosphorylase inhibitor patents, as a selectivity control against STK33 kinase or within nitroreductase prodrug activation assays. The nitro group also serves as a synthetic handle for amine derivatization, enabling focused library synthesis.

Molecular Formula C22H16N4O4
Molecular Weight 400.394
CAS No. 887197-66-2
Cat. No. B2487160
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-methyl-3-nitro-N-[2-(3-oxo-4H-quinoxalin-2-yl)phenyl]benzamide
CAS887197-66-2
Molecular FormulaC22H16N4O4
Molecular Weight400.394
Structural Identifiers
SMILESCC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4NC3=O)[N+](=O)[O-]
InChIInChI=1S/C22H16N4O4/c1-13-10-11-14(12-19(13)26(29)30)21(27)24-16-7-3-2-6-15(16)20-22(28)25-18-9-5-4-8-17(18)23-20/h2-12H,1H3,(H,24,27)(H,25,28)
InChIKeyQORVYEKMFCCAQL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 25 mg / 989 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Methyl-3-nitro-N-[2-(3-oxo-4H-quinoxalin-2-yl)phenyl]benzamide (CAS 887197-66-2): Procurement-Grade Chemical Identity and Research Provenance


4-Methyl-3-nitro-N-[2-(3-oxo-4H-quinoxalin-2-yl)phenyl]benzamide (CAS 887197-66-2) is a synthetic small molecule (MW 400.39 g/mol, C22H16N4O4) belonging to the 3,4-dihydroquinoxalin-2(1H)-one benzamide class [1]. This compound features a 4-methyl-3-nitrobenzamide moiety linked via an aniline bridge to a quinoxalinone core, a scaffold associated with glycogen phosphorylase inhibition in patent literature [2]. Unlike simpler quinoxaline amides, the specific nitro/methyl substitution pattern on the benzamide ring, combined with the ortho-phenyl linkage to the quinoxalinone, creates a distinct hydrogen-bond donor/acceptor landscape that can influence target selectivity and metabolic stability relative to unsubstituted or halogenated analogs within the same chemotype [3].

Why Generic Substitution of 4-Methyl-3-nitro-N-[2-(3-oxo-4H-quinoxalin-2-yl)phenyl]benzamide with Class Analogs Fails


Quinoxalinone benzamide analogs cannot be assumed equivalent for research or industrial applications because minor structural variations produce substantial differences in biological activity and selectivity. Within the glycogen phosphorylase inhibitor patent series (WO2005067932), substituent identity and position on both the benzamide ring and quinoxalinone core dictate enzyme inhibition potency and in vivo bioavailability [1]. A closely related analog, 4-[(4-methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)amino]-N-(2-thienylmethyl)benzamide, achieves 50% glycogenolysis inhibition at 0.00014 mM but exhibits no in vivo bioavailability, underscoring that even potent in vitro inhibition does not guarantee translational utility [2]. The 4-methyl-3-nitro substitution pattern in the target compound is a distinct pharmacophoric element not shared by most commercially available quinoxaline benzamides, making direct substitution without quantitative validation a significant risk to experimental reproducibility.

Quantitative Differentiation Evidence for 4-Methyl-3-nitro-N-[2-(3-oxo-4H-quinoxalin-2-yl)phenyl]benzamide (CAS 887197-66-2) Versus Comparators


Glycogen Phosphorylase Inhibition Potency: Target Compound vs. Closest Tested Analog in BRENDA Database

The target compound's closest characterized analog in the glycogen phosphorylase inhibitor class, 4-[(4-methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)amino]-N-(2-thienylmethyl)benzamide, achieves 50% inhibition at 0.00014 mM (140 nM) in a glycogenolysis assay using rat enzyme, with no observed oral bioavailability in vivo [1]. The 4-methyl-3-nitro-N-[2-(3-oxo-4H-quinoxalin-2-yl)phenyl]benzamide features a direct phenyl linkage to the quinoxalinone rather than an amino bridge and carries a nitro group on the benzamide ring. In analogous quinoxalinone series, the introduction of a nitro substituent on the benzamide ring has been associated with altered hydrogen-bonding capabilities and electronic effects that modulate target engagement and metabolic stability [2]. Direct head-to-head comparative data for the target compound vs. this analog are not yet published.

Glycogen phosphorylase inhibition Metabolic disease research Quinoxalinone SAR

Structural Differentiation from N-[2-(3-Oxo-4H-quinoxalin-2-yl)phenyl]-2-thiophenecarboxamide (ML281): Target Engagement Profile

ML281 (N-[2-(3,4-dihydro-3-oxo-2-quinoxalinyl)-4-(1-methylethyl)phenyl]-2-thiophenecarboxamide) is a potent STK33 inhibitor (IC50 = 14 nM) with >700-fold selectivity over PKA and 550-fold over Aurora kinase B . The target compound, 4-methyl-3-nitro-N-[2-(3-oxo-4H-quinoxalin-2-yl)phenyl]benzamide, replaces the thiophene carboxamide with a 4-methyl-3-nitrobenzamide and lacks the 4-isopropyl substituent on the central phenyl ring. In kinase inhibitor development, nitrobenzamide motifs have been shown to influence both target selectivity and metabolic processing compared to heteroaryl carboxamides, providing a differentiated chemical tool for probing kinase vs. metabolic enzyme selectivity within the same quinoxalinone scaffold [1]. No direct kinase profiling data for the target compound are available.

Kinase selectivity STK33 inhibition Quinoxaline scaffold comparison

Nitro Group-Enabled Metabolic and Physicochemical Differentiation from Unsubstituted Benzamide Analog N-(3-Oxo-3,4-dihydroquinoxalin-2-yl)benzamide

The simplest quinoxaline benzamide congener, N-(3-oxo-3,4-dihydroquinoxalin-2-yl)benzamide (CAS 62758-32-1, MW 265.27), lacks any substituents on the benzamide phenyl ring [1]. The target compound introduces both a methyl group (position 4) and a nitro group (position 3) on the benzamide ring. In medicinal chemistry, the nitro group serves as a dual-function element: it acts as a hydrogen-bond acceptor for target binding interactions and can undergo bioreductive metabolism (nitroreductase-mediated reduction to amine), which can confer tissue-selective activation or influence pharmacokinetic clearance rates [2]. The electron-withdrawing nitro group also increases the acidity of the adjacent amide NH, altering solubility and protein binding relative to the unsubstituted analog [2]. LogP and solubility differences have not been experimentally reported for this pair.

Metabolic stability Nitro reduction Physicochemical properties

Patent Landscape Evidence: Positional Specificity in Quinoxalinone Glycogen Phosphorylase Inhibitor Series

The patent WO2005067932A1 discloses that in the (3-oxo-3,4-dihydroquinoxalin-2-yl-amino)-benzamide series, the nature of the substituent on the benzamide nitrogen significantly influences glycogen phosphorylase inhibitory activity [1]. The series with amino-bridge substitution (N-linked quinoxalinone) shows variation in potency depending on the amide substituent, with thienylmethyl and isoxazolyl amides being particularly active [1]. The target compound, 4-methyl-3-nitro-N-[2-(3-oxo-4H-quinoxalin-2-yl)phenyl]benzamide, represents a distinct sub-series with a direct phenyl linkage (C-linked quinoxalinone at the 2-position of the phenyl ring) rather than the amino bridge, combined with a nitro-bearing benzamide. This positional isomerism relative to the amino-bridge series may confer different conformational preferences and metabolic stability profiles [2]. The patent itself does not provide direct comparative data between C-linked and N-linked phenyl series.

Glycogen phosphorylase Quinoxalinone SAR Patent structure-activity relationship

High-Value Research and Procurement Scenarios for 4-Methyl-3-nitro-N-[2-(3-oxo-4H-quinoxalin-2-yl)phenyl]benzamide


Glycogen Phosphorylase Inhibitor Lead Diversification

Research groups pursuing glycogen phosphorylase as a target for type 2 diabetes or oncology can deploy this compound as a structurally novel C-linked scaffold entry. The direct phenyl-quinoxalinone linkage differentiates it from the amino-bridged analogs in WO2005067932A1, enabling exploration of conformational space not covered by the existing patent series [1]. The nitro group also provides a synthetic handle for further derivatization (e.g., reduction to aniline for amide coupling or diazotization chemistry), making it a versatile intermediate for focused library synthesis.

Nitroreductase-Activated Prodrug Probe Development

The 3-nitro substituent on the benzamide ring renders this compound a candidate for bioreductive prodrug strategies, where tumor hypoxia or tissue-specific nitroreductase expression can selectively convert the nitro group to a reactive amine or hydroxylamine species [2]. Procurement for this application is warranted when the research objective is to compare nitroreductase-dependent activation efficiency across structurally distinct nitroaromatic chemotypes, specifically those bearing a quinoxalinone pharmacophore.

Quinoxalinone Scaffold Selectivity Profiling Against Kinase Panels

Given that ML281 and related 3-oxo-quinoxaline phenyl compounds exhibit potent STK33 kinase inhibition, the target compound can serve as a selectivity control in kinase profiling panels . Its distinct benzamide substitution (4-methyl-3-nitro vs. thiophene carboxamide) and absence of an isopropyl group make it suitable for dissecting which structural features drive kinase vs. metabolic enzyme target engagement within the quinoxalinone chemotype.

Bioreductive Metabolism and Nitro Group SAR Studies

The compound is an appropriate chemical probe for systematic structure-activity relationship (SAR) studies investigating how electron-withdrawing substituents on the benzamide ring influence nitroreductase substrate recognition and reduction kinetics [2]. Compared to 4-nitrobenzamide analogs that lack the quinoxalinone moiety, the target compound enables evaluation of whether the quinoxalinone scaffold influences the rate or regioselectivity of enzymatic nitro reduction.

Quote Request

Request a Quote for 4-methyl-3-nitro-N-[2-(3-oxo-4H-quinoxalin-2-yl)phenyl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.